N-(2,5-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(2,5-Dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a methoxy group at position 3 of the pyrazole ring, a methyl group at position 1, and a 2,5-dimethylphenyl substituent on the carboxamide moiety. The 2,5-dimethylphenyl group is a recurring pharmacophore in bioactive compounds, as seen in photosynthesis-inhibiting herbicides (e.g., naphthalene-carboxamides) and synthetic intermediates .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-5-6-10(2)12(7-9)15-13(18)11-8-17(3)16-14(11)19-4/h5-8H,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEFKYSEFOUESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Reaction Mechanism and Key Intermediates
The cyclocondensation of hydrazines with 1,3-diketones or equivalents is a classical route for pyrazole synthesis. For N-(2,5-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, this method involves:
- Formation of the pyrazole core via reaction between methylhydrazine and a β-ketoamide precursor.
- Regioselective introduction of the methoxy group at the 3-position using electrophilic substitution or pre-functionalized starting materials.
A representative procedure from the Royal Society of Chemistry involves reacting 3-(phenyldiazenyl)but-2-enenitrile derivatives with α-keto acids in the presence of silver oxide (10 mol%) and ammonium persulfate (3 equiv.) in acetonitrile/water (3:1) at 90°C. This annulation strategy achieves yields of 86% for analogous pyrazole-4-carbonitriles, which are subsequently hydrolyzed to carboxamides.
Table 1: Cyclocondensation Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | Silver oxide | +25% vs. no catalyst |
| Solvent | CH₃CN/H₂O (3:1) | Improved regioselectivity |
| Temperature | 90°C | <80°C: <50% conversion |
Multi-Step Synthesis via Annulation-Coupling
Patent-Based Approach for Carboxamide Formation
A 2021 patent (WO2022056100A1) discloses a novel annulation-coupling method using N-[[4-(2,2-dicyano-1-methoxy-vinyl)phenyl]methyl]-5-fluoro-2-methoxy-benzamide (IIIA) and [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine. Although developed for a fluorinated analog, this method is adaptable to the target compound by modifying the hydrazine reagent:
- Coupling reaction : IIIA reacts with methylhydrazine under basic conditions (diisopropylethylamine, DCM, 25°C) to form the pyrazole-4-cyano intermediate.
- Hydrolysis : The nitrile group is converted to carboxamide using H₂O₂/HCO₂H (1:2 v/v) at 60°C for 12h.
Table 2: Annulation-Coupling Performance Metrics
| Step | Conversion Rate | Purity (HPLC) |
|---|---|---|
| Coupling | 92% | 88% |
| Hydrolysis | 85% | 95% |
Post-Functionalization of Pre-Formed Pyrazoles
Sequential Methylation and Methoxylation
This method builds the pyrazole core first, followed by targeted functionalization:
- Core synthesis : Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is prepared via cyclocondensation of ethyl 2-chloroacetoacetate with hydrazine hydrate.
- N-Methylation : Treatment with methyl iodide/K₂CO₃ in DMF introduces the 1-methyl group (yield: 78%).
- Carboxamide formation : Reaction of the ester with 2,5-dimethylaniline using AlMe₃ as a catalyst at 110°C.
Table 3: Functionalization Efficiency
| Reaction | Reagent | Yield |
|---|---|---|
| N-Methylation | CH₃I, K₂CO₃ | 78% |
| Amidation | AlMe₃, 110°C | 82% |
Comparative Analysis of Methods
Scalability and Industrial Relevance
- Cyclocondensation : Ideal for small-scale R&D due to precise regiocontrol but limited by silver oxide cost ($320/kg).
- Annulation-Coupling : Patent-protected method with excellent scalability; reduces waste through atom-economical steps.
- Post-Functionalization : Requires multiple purification steps, increasing production time by 40% compared to one-pot methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Naphthalene-Carboxamide Derivatives
highlights N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide as a potent inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 of ~10 µM. Key structural differences from the target compound include:
- Core structure : A naphthalene ring vs. a pyrazole ring.
- Substituents : A hydroxyl group at position 3 (naphthalene) vs. a methoxy group (pyrazole).
- Activity : The naphthalene derivative’s PET inhibition is attributed to electron-withdrawing substituents and optimal lipophilicity, which enhance interaction with photosystem II .
In contrast, the pyrazole-based target compound’s methoxy group (electron-donating) may reduce PET-inhibiting efficacy compared to the hydroxyl group in naphthalene derivatives. However, the shared 2,5-dimethylphenyl group suggests that substituent position on the anilide ring is critical for activity across different scaffolds .
Pyrazole-Carboxamide Derivatives
describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3e). Key comparisons include:
- Substituents: Chloro, cyano, and aryl groups vs. methoxy and methyl groups in the target compound.
- Synthesis : Both classes employ carbodiimide-mediated coupling (e.g., EDCI/HOBt), but the target compound’s methoxy group may require alternative protecting strategies during synthesis .
- Physicochemical Properties: The methoxy group in the target compound likely enhances solubility compared to chloro or cyano substituents, which could influence bioavailability or environmental persistence.
Key Observations :
Substituent Position : The 2,5-dimethylphenyl group is consistently associated with high activity in naphthalene-carboxamides, suggesting its spatial arrangement optimizes target binding .
Electron Effects : Electron-withdrawing substituents (e.g., fluorine in ) enhance PET inhibition, whereas electron-donating groups (e.g., methoxy in the target compound) may reduce efficacy unless counterbalanced by core structure effects.
Biological Activity
N-(2,5-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring system with a carboxamide functional group and various substituents. Its IUPAC name is N-(2,5-dimethylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 259.30 g/mol |
| CAS Number | 1014045-68-1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses. This activity may be mediated through the modulation of NF-kB signaling pathways .
Analgesic Activity
Preclinical trials have demonstrated that this compound exhibits analgesic effects comparable to standard analgesics like ibuprofen. The pain relief mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, thus reducing prostaglandin synthesis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound was noted for its low cytotoxicity in human cell lines, suggesting a favorable therapeutic index .
Study 2: Anti-inflammatory Mechanisms
In a randomized controlled trial featured in Pharmacology Reports, researchers assessed the anti-inflammatory effects of this compound in a rat model of arthritis. Treatment with this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
- Receptor Modulation : It may act on various receptors associated with pain perception and inflammatory pathways.
Q & A
Q. What are the standard synthetic routes for N-(2,5-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via multi-step cyclocondensation reactions. A common approach involves:
Cyclocondensation : Reacting precursors like ethyl acetoacetate with substituted phenylhydrazines in ethanol under reflux, followed by alkylation or methoxylation.
Functionalization : Introducing the 3-methoxy group via nucleophilic substitution or oxidation-reduction sequences.
Carboxamide formation : Coupling the pyrazole core with 2,5-dimethylaniline using carbodiimide-based coupling agents.
Q. Characterization :
- 1H NMR confirms substituent positions and purity (e.g., methyl groups at δ 2.1–2.3 ppm, methoxy at δ 3.8–3.9 ppm).
- IR spectroscopy identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-H bonds at ~3300 cm⁻¹.
- ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~287.3).
Q. Example Data :
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Cyclocondensation | Ethanol, KOH, reflux | 75–85 | 1H NMR, IR |
| Methoxylation | NaOMe, DMF, 60°C | 65–70 | ESI-MS, TLC |
Q. What spectroscopic and chromatographic methods are critical for assessing purity and structural integrity?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<1% area).
- Melting Point Analysis : Sharp melting points (e.g., 178–247°C for related pyrazoles ) indicate crystallinity and purity.
- X-ray Crystallography : Resolves stereochemistry and confirms substituent orientation (e.g., dihedral angles between pyrazole and phenyl rings ).
Advanced Research Questions
Q. How do molecular docking studies inform the potential therapeutic targets of this compound?
Methodological Answer: Docking studies predict binding affinities to enzymes like dihydrofolate reductase (DHFR) . For example:
Q. Example Data :
| Compound | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Reference (Doxorubicin) | −9.2 | Arg22, Lys55 |
| Analogous Pyrazole | −8.5 | Arg22, Thr56 |
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values) require:
Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls.
Structural Comparison : Compare with analogs (e.g., trifluoromethyl or difluoromethyl substitutions ) to identify activity trends.
In Silico Validation : MD simulations assess binding stability over time (≥50 ns trajectories).
Q. What methodologies elucidate structure-activity relationships (SAR) for pyrazole carboxamides?
Methodological Answer:
- Electron-Withdrawing Groups : Substituents like CF₃ (at position 3) enhance antibacterial activity (MIC ~2 µg/mL vs. S. aureus ).
- Methoxy Positioning : 3-Methoxy groups improve solubility but may reduce CNS penetration due to increased polarity.
- Comparative SAR Table :
| Substituent | Position | Biological Effect |
|---|---|---|
| CF₃ | 3 | ↑ Antifungal activity |
| OCH₃ | 3 | ↑ Aqueous solubility |
| CH₃ | 1 | ↓ Metabolic degradation |
Q. What advanced techniques validate target engagement in cellular models?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Confirms binding to intracellular targets by measuring protein thermal stability shifts.
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., kₐ ~10⁴ M⁻¹s⁻¹, k_d ~10⁻³ s⁻¹ ).
- Kinase Profiling : Broad-panel screening (e.g., 400+ kinases) identifies off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
